molecular formula C7H6BrFIN B12985754 (4-Bromo-2-fluoro-6-iodophenyl)methanamine

(4-Bromo-2-fluoro-6-iodophenyl)methanamine

Cat. No.: B12985754
M. Wt: 329.94 g/mol
InChI Key: IGWQNGTXLPNELV-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-iodophenyl)methanamine is an organic compound with the molecular formula C7H5BrFIN It is a derivative of methanamine, substituted with bromine, fluorine, and iodine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-iodophenyl)methanamine typically involves multi-step organic reactions One common method is the halogenation of a precursor compound, such as 2-fluoroaniline, followed by a series of substitution reactions to introduce the bromine and iodine atoms

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-iodophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

(4-Bromo-2-fluoro-6-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-iodophenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity. The methanamine group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)methanamine: Lacks the iodine atom, which may affect its reactivity and binding properties.

    (4-Bromo-2,6-difluorophenyl)methanamine: Contains an additional fluorine atom, potentially altering its electronic properties and reactivity.

    (4-Bromo-2-fluoro-6-methylphenyl)methanamine: The presence of a methyl group instead of iodine can influence its steric and electronic characteristics.

Uniqueness

(4-Bromo-2-fluoro-6-iodophenyl)methanamine is unique due to the presence of three different halogen atoms on the phenyl ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H6BrFIN

Molecular Weight

329.94 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-iodophenyl)methanamine

InChI

InChI=1S/C7H6BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2

InChI Key

IGWQNGTXLPNELV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)I)Br

Origin of Product

United States

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